

An In-depth Technical Guide to Quinoxaline-6-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Quinoxaline-6-carboxylic acid**

Cat. No.: **B030817**

[Get Quote](#)

Introduction

Quinoxaline-6-carboxylic acid, with the chemical formula $C_9H_6N_2O_2$, is a heterocyclic compound featuring a quinoxaline core functionalized with a carboxylic acid group at the 6-position.^{[1][2]} The quinoxaline ring system itself is a fusion of a benzene ring and a pyrazine ring, making it a bioisostere of naturally occurring structures like quinoline and naphthalene.^[3] This structural motif is a cornerstone in medicinal chemistry and materials science, bestowing upon its derivatives a wide array of biological activities and functional properties.^{[3][4]} While rare in nature, synthetic quinoxalines are integral to various antibiotics, such as echinomycin, which are known to inhibit the growth of Gram-positive bacteria.^[3]

This guide provides a comprehensive technical overview of **Quinoxaline-6-carboxylic acid**, detailing its fundamental properties, synthesis methodologies, key applications, and essential safety protocols. The content is tailored for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this versatile chemical building block.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of **Quinoxaline-6-carboxylic acid** is critical for its effective application in research and development, from designing reaction conditions to formulating it for biological or material science applications.

Structural and Molecular Data

The foundational identity of **Quinoxaline-6-carboxylic acid** is defined by its molecular structure and associated identifiers.

Caption: Chemical structure of **Quinoxaline-6-carboxylic acid**.

Table 1: Key Identifiers and Molecular Properties

Property	Value	Source(s)
CAS Number	6925-00-4	[5] [6]
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[2] [5]
Molecular Weight	174.16 g/mol	[2] [5]
IUPAC Name	quinoxaline-6-carboxylic acid	[6]
InChI Key	JGQDBVXRYDEWGM- UHFFFAOYSA-N	[5] [6]
SMILES	OC(=O)c1ccc2nccnc2c1	[2]

Physical and Chemical Data

The physical state, solubility, and other chemical constants are crucial for handling, storage, and reaction setup. The compound typically appears as a light brown to dark brown or tan solid powder.[\[1\]](#)[\[5\]](#)[\[7\]](#)

Table 2: Physicochemical Data Summary

Property	Value	Source(s)
Melting Point	224-229 °C (decomposes)	[2][5][8]
Boiling Point	355.1 ± 27.0 °C (Predicted)	[1][5]
Density	1.421 ± 0.06 g/cm ³ (Predicted)	[1][5]
pKa	3.22 ± 0.30 (Predicted)	[1][5]
Solubility	DMSO (Slightly), Methanol (Slightly, Sonicated)	[1][5][7]
Sparingly soluble in water	[7]	
High solubility (up to 5.5 M) in 1.0 M KOH solution	[9]	

The notable increase in aqueous solubility under alkaline conditions is due to the deprotonation of the carboxylic acid group, forming the highly soluble carboxylate salt.^[9] This property is expertly leveraged in applications like aqueous redox flow batteries.^[9]

Synthesis Methodologies

The synthesis of **Quinoxaline-6-carboxylic acid** and its derivatives is typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of reactants and conditions can be tailored to achieve high yields and purity.

General Synthesis Pathway

A prevalent and straightforward method involves the reaction of 3,4-diaminobenzoic acid with glyoxal. This reaction is often performed in a solvent mixture, such as ethanol and acetic acid.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Quinoxaline-6-carboxylic acid**.

Detailed Experimental Protocol

This protocol is based on a common laboratory-scale synthesis.[\[5\]](#) The causality behind the procedural steps is explained to provide a deeper understanding.

Objective: To synthesize **Quinoxaline-6-carboxylic acid** from 3,4-diaminobenzoic acid and glyoxal.

Materials:

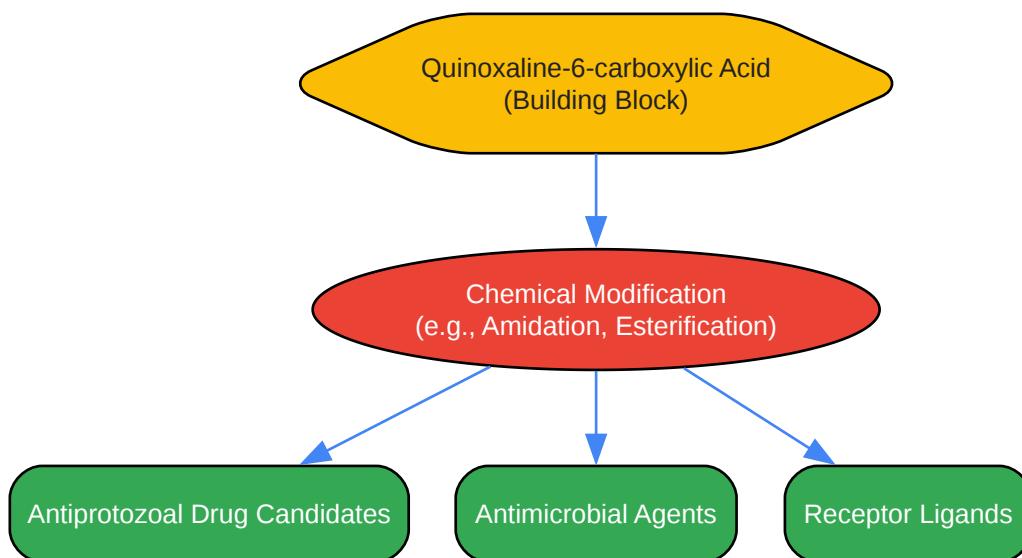
- 3,4-Diaminobenzoic acid
- Glyoxal (typically a 40% aqueous solution)
- Ethanol
- Acetic acid (glacial)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus (Büchner funnel)
- Vacuum oven

Step-by-Step Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3,4-diaminobenzoic acid in a solvent mixture of ethanol and a catalytic amount of acetic acid.
 - Rationale: Ethanol serves as a good solvent for the reactants. Acetic acid acts as a Brønsted acid catalyst, protonating a carbonyl group of glyoxal, which makes it more electrophilic and facilitates the initial nucleophilic attack by the amino group of the diamine.
[\[10\]](#)

- Addition of Glyoxal: While stirring, add glyoxal solution to the flask.
 - Rationale: The addition of the dicarbonyl compound initiates the condensation reaction. The reaction proceeds through a diimine intermediate which then cyclizes and aromatizes to form the stable quinoxaline ring.
- Heating: Heat the reaction mixture to 75 °C under reflux for a specified period (typically several hours), monitoring the reaction progress by TLC.[\[5\]](#)
 - Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-aromatization steps. Refluxing prevents the loss of volatile solvents.
- Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to approximately 5 °C.[\[5\]](#)
 - Rationale: **Quinoxaline-6-carboxylic acid** has lower solubility in the cold solvent mixture, causing it to precipitate out of the solution, which is a critical step for product isolation.
- Isolation: Collect the precipitated solid by vacuum filtration.
 - Rationale: This is a standard and efficient method for separating a solid product from the liquid reaction medium.
- Washing: Wash the collected solid (filter cake) with cold ethanol.[\[5\]](#)
 - Rationale: The cold ethanol wash removes residual soluble impurities and unreacted starting materials without significantly dissolving the desired product, thereby increasing its purity.
- Drying: Dry the purified solid in a vacuum oven at 50 °C until a constant weight is achieved.[\[5\]](#)
 - Rationale: Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the product.

Key Applications in Research and Development


The unique scaffold of **Quinoxaline-6-carboxylic acid** makes it a valuable intermediate in several high-impact fields.

Pharmaceutical Intermediates and Drug Discovery

Quinoxaline derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.^[4] **Quinoxaline-6-carboxylic acid** serves as a crucial starting material or intermediate for the synthesis of more complex molecules with therapeutic potential.

[7]

- Antiprotozoal Agents: It is explicitly used as an intermediate in the production of antiprotozoal agents, which are vital for developing drugs to combat parasitic diseases.^{[1][5]}
- Antimicrobial Agents: The quinoxaline core is found in various antimicrobial and antifungal compounds.^{[3][11]} The carboxylic acid handle at the 6-position allows for straightforward derivatization, such as amide bond formation, to create libraries of new chemical entities for antimicrobial screening.^[12]
- Receptor Antagonists: Certain quinoxaline derivatives have been developed as antagonists for receptors like the Glycine/NMDA receptor, indicating potential applications in neurological disorders.^[13]

[Click to download full resolution via product page](#)

Caption: Role as a versatile intermediate in drug discovery.

Materials Science: Aqueous Organic Redox Flow Batteries

A cutting-edge application for **Quinoxaline-6-carboxylic acid** is as an anolyte material in aqueous organic redox flow batteries (AORFBs).^[9] This is driven by several of its advantageous properties:

- High Solubility: In alkaline solutions (e.g., 1.0 M KOH), it exhibits an exceptionally high solubility of up to 5.5 M.^[9] This is a critical factor for achieving high energy density in flow batteries.
- Low Redox Potential: The quinoxaline unit provides an ultralow redox potential of -0.79 V vs SHE in alkaline solutions, which is beneficial for achieving a high cell voltage.^[9]
- Green Synthesis: A highly efficient (97% yield), solvent-free synthesis has been developed by simply grinding 3,4-diaminobenzoic acid and glyoxal, making its production environmentally friendly and scalable.^[9]

These characteristics position **Quinoxaline-6-carboxylic acid** as a highly promising candidate for next-generation energy storage systems that are safe, cost-effective, and sustainable.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Quinoxaline-6-carboxylic acid is classified as an irritant.^[1]

- GHS Classification: H319 (Causes serious eye irritation), H315 (Causes skin irritation), H335 (May cause respiratory irritation).^{[6][14][15]}
- Signal Word: Warning.^{[5][6]}
- Pictogram: GHS07 (Exclamation Mark).^{[2][5]}

Recommended Handling and PPE

When working with this compound, the following precautions should be taken:[14][16][17]

- Engineering Controls: Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[17]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses or goggles.[17]
 - Hand Protection: Wear suitable protective gloves.[17]
 - Skin Protection: Wear a lab coat or other protective clothing.[17]
 - Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) or a respirator with a particle filter is recommended.[2][17]
- General Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[16]

Storage Recommendations

To ensure stability and a long shelf life (noted as up to 2 years), store the compound under the following conditions:[7]

- Temperature: Store in a cool, dry place.[7] Some suppliers recommend refrigeration.[1]
- Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[17]
- Environment: Store in a well-ventilated area, sealed in dry conditions at room temperature.[5][8]

Conclusion

Quinoxaline-6-carboxylic acid stands out as a heterocyclic compound of significant scientific and commercial interest. Its straightforward synthesis, combined with the versatile reactivity of its carboxylic acid group, makes it an invaluable building block in medicinal chemistry for the

development of novel therapeutics. Furthermore, its unique electrochemical properties and high aqueous solubility under alkaline conditions have opened new frontiers in materials science, particularly for advanced energy storage solutions. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for any researcher aiming to unlock the full potential of this remarkable molecule.

References

- M. Kokel, A.; De-Luca, L.; et al. (2021). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. *Beilstein Journal of Organic Chemistry*. [Link]
- IndiaMART. (n.d.). Buy **Quinoxaline-6-carboxylic Acid** at Best Price, Industrial/Research Grade Chemical.
- LookChem. (n.d.). Cas 6925-00-4, **QUINOXALINE-6-CARBOXYLIC ACID**.
- Wang, Y., et al. (2022). Highly Water-Soluble 6-Quinoxalinecarboxylic Acid for High-Voltage Aqueous Organic Redox Flow Batteries.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. *Journal of the Brazilian Chemical Society*. [Link]
- PubChem. (n.d.). **Quinoxaline-6-carboxylic acid**. National Center for Biotechnology Information.
- Stenutz. (n.d.). **quinoxaline-6-carboxylic acid**.
- PubChemLite. (n.d.). **Quinoxaline-6-carboxylic acid** (C9H6N2O2).
- El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. *Indian Journal of Chemistry - Section B*. [Link]
- Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. *European Journal of Medicinal Chemistry*. [Link]
- Pereira, J. A., et al. (2014).
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- RS Publication. (n.d.). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. lookchem.com [lookchem.com]
- 2. Quinoxaline-6-carboxylic acid 97 6925-00-4 [sigmaaldrich.com]
- 3. recipi.ipp.pt [recipi.ipp.pt]
- 4. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-QUINOXALINECARBOXYLIC ACID | 6925-00-4 [chemicalbook.com]
- 6. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy Quinoxaline-6-carboxylic Acid at Best Price, Industrial/Research Grade Chemical [forecastchemicals.com]
- 8. 6-QUINOXALINECARBOXYLIC ACID CAS#: 6925-00-4 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. rspublication.com [rspublication.com]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. aksci.com [aksci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. canbipharm.com [canbipharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Quinoxaline-6-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030817#quinoxaline-6-carboxylic-acid-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com